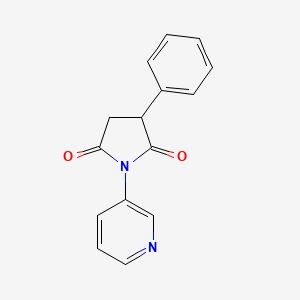
N-(3-Pyridyl)-3-phenylsuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Pyridyl)-3-phenylsuccinimide, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to N-(3-Pyridyl)-3-phenylsuccinimide. For instance, a series of pyridine derivatives were synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines. The structure-activity relationship indicated that modifications to the pyridine ring could enhance cytotoxic effects, particularly against leukemia and melanoma cells .
2. Neuroprotective Effects
Research has suggested that derivatives of this compound may exhibit neuroprotective properties. A study involving animal models demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal tissues, indicating their potential for treating neurodegenerative diseases .
Material Science Applications
1. Polymer Stabilization
This compound has been utilized as a stabilizing agent in the production of polycaprolactam (nylon 6). Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it beneficial for industrial applications . The compound acts as an acyl activator, facilitating polymerization processes.
2. Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives. Its ability to interact with various substrates enhances adhesion properties and durability, making it suitable for applications in construction and automotive industries.
Case Studies
Eigenschaften
CAS-Nummer |
69537-45-7 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
3-phenyl-1-pyridin-3-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2 |
InChI-Schlüssel |
JYHMYXSDHJOVOI-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
125709-33-3 |
Synonyme |
N-(3-pyridyl)-3-phenylsuccinimide NPPS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















